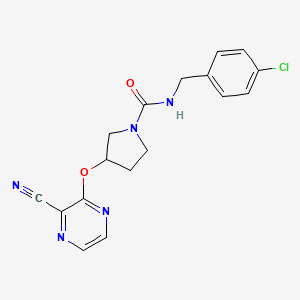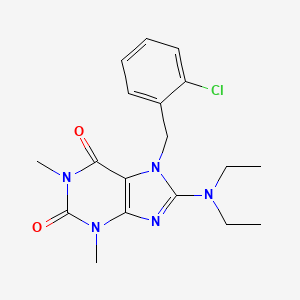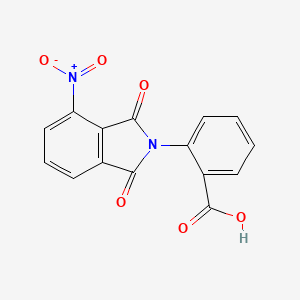
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound, also known as compound 1, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is not fully understood. However, it has been shown to have inhibitory activity against certain enzymes and receptors, such as protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes, including cell growth and survival, making them potential targets for drug development.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, it was shown to have inhibitory activity against Akt and GSK-3β, leading to decreased cell proliferation and increased apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has also been shown to have inhibitory activity against specific enzymes and receptors, making it a useful tool for studying cellular processes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide. One direction is to further investigate its mechanism of action and identify additional targets for drug development. Another direction is to study its potential applications in treating other diseases, such as neurodegenerative diseases. Additionally, it may be useful to study its pharmacokinetics and toxicity in animal models to determine its potential for clinical use.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been described in a research article published in the Journal of Medicinal Chemistry. The synthesis involves the coupling of a chlorobenzylamine with a pyrrolidine-1-carboxylic acid derivative, followed by the addition of a cyanopyrazine moiety. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to yield a high purity N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide with good yield.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. It has also been studied for its potential to treat certain diseases, such as cancer and inflammation.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3-cyanopyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c18-13-3-1-12(2-4-13)10-22-17(24)23-8-5-14(11-23)25-16-15(9-19)20-6-7-21-16/h1-4,6-7,14H,5,8,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSXQEVHIMTVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/no-structure.png)




![3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722118.png)

![2-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B2722123.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2722126.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2722129.png)